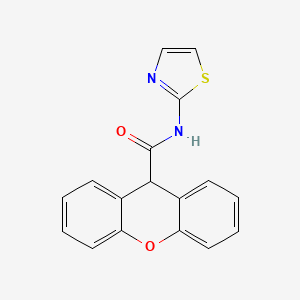
Pyridine, 4-(2-azidoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Azidoethyl)pyridine is an organic compound that belongs to the class of azides and pyridines It is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-azidoethyl)pyridine typically involves the reaction of 4-(2-bromoethyl)pyridine with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The general reaction scheme is as follows:
4-(2-Bromoethyl)pyridine+Sodium azide→4-(2-Azidoethyl)pyridine+Sodium bromide
Industrial Production Methods
Industrial production of 4-(2-azidoethyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Azidoethyl)pyridine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed
Reduction: 4-(2-Aminoethyl)pyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Corresponding substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Azidoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.
Biology: The compound can be used in bioconjugation reactions, where it serves as a linker between biomolecules.
Industry: Used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive azido group.
Wirkmechanismus
The mechanism of action of 4-(2-azidoethyl)pyridine depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Bromoethyl)pyridine: A precursor in the synthesis of 4-(2-azidoethyl)pyridine.
4-(2-Aminoethyl)pyridine: A reduction product of 4-(2-azidoethyl)pyridine.
4-(2-Hydroxyethyl)pyridine: Another derivative with a hydroxyl group instead of an azido group.
Uniqueness
4-(2-Azidoethyl)pyridine is unique due to its azido group, which imparts high reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in bioconjugation and materials science.
Eigenschaften
CAS-Nummer |
117377-80-7 |
|---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
4-(2-azidoethyl)pyridine |
InChI |
InChI=1S/C7H8N4/c8-11-10-6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 |
InChI-Schlüssel |
FXJZRDQREHTBKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)
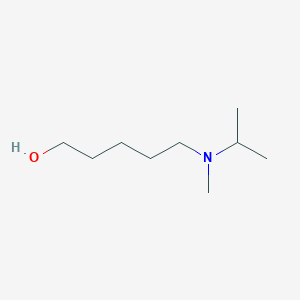


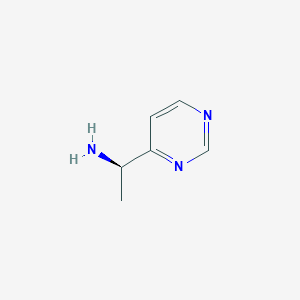
![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)

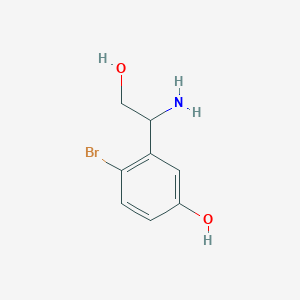
![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)
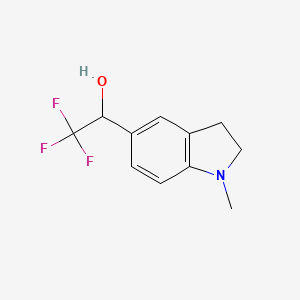
![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)
